Cesium chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Efficient Adsorption of Cesium Cations and Chromate Anions

Scientific Field:

Environmental Science and Pollution Research

Summary:

Researchers have investigated the use of surfactant-modified zeolite for simultaneous adsorption of cesium (Cs+) cations and hexavalent chromium (Cr(VI)) anions from aqueous solutions . This application is particularly relevant for the removal of (radio)contaminants from liquid wastes.

Experimental Procedure:

Results:

The proposed adsorption mechanism involves the efficient removal of cesium and chromium species from liquid wastes using CTAB-zeolite . This approach offers simplicity, low cost, and reversibility, making it a promising method for environmental remediation.

Cesium Vapor Production for Vacuum Tubes

Scientific Field:

Electronics and Materials Science

Summary:

Cesium chromate: is used to produce cesium vapor by reacting it with silicon, boron, or titanium. This vapor is employed in the final stages of creating vacuum tubes .

Conclusion:

Cesium chromate finds applications in both environmental remediation and electronics, showcasing its versatility in scientific research. Its properties make it valuable for addressing environmental challenges and advancing technology.

- Origin: Primarily obtained through reactions involving chromium(VI) oxide and cesium carbonate []. Other methods include salt metathesis between potassium chromate and cesium chloride or using cesium dichromate with cesium hydroxide [].

- Significance: Historically, cesium chromate played a crucial role in the production of cesium vapor for vacuum tubes []. However, its use has largely diminished due to the development of alternative methods.

Molecular Structure Analysis

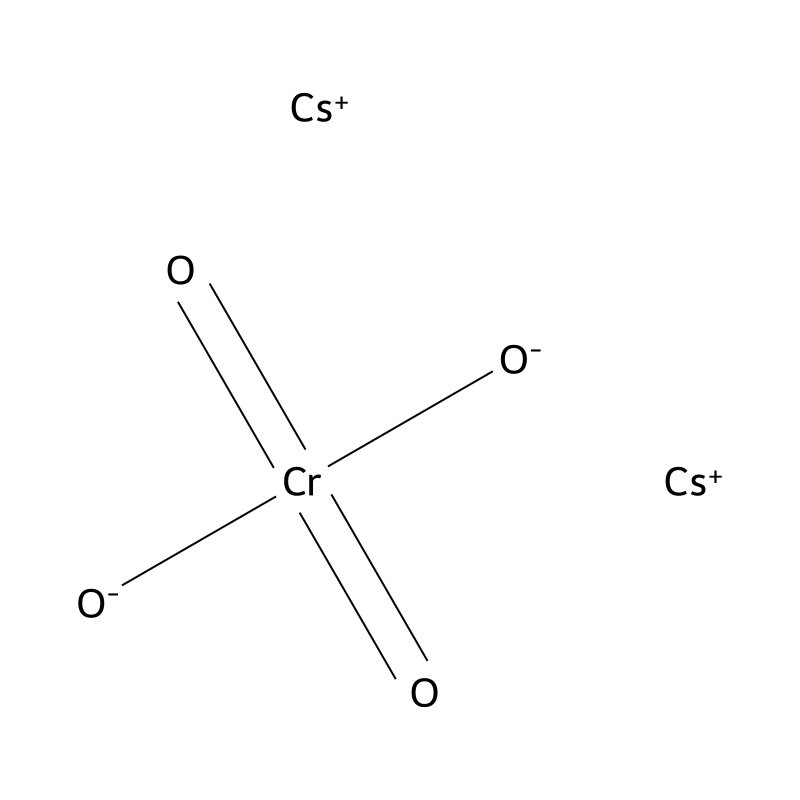

Cesium chromate crystallizes in the orthorhombic crystal system []. It features the Cs⁺ cation bonded with the chromate anion (CrO₄²⁻). The central chromium atom exhibits a +6 oxidation state and is surrounded tetrahedrally by four oxygen atoms in a double bond configuration [].

Chemical Reactions Analysis

Synthesis

There are three main methods for synthesizing cesium chromate:

Reaction between chromium(VI) oxide (CrO₃) and cesium carbonate (Cs₂CO₃) []:

CrO₃(aq) + Cs₂CO₃(aq) → Cs₂CrO₄(aq) + CO₂(g)

Salt metathesis between potassium chromate (K₂CrO₄) and cesium chloride (CsCl) []:

K₂CrO₄(aq) + 2 CsCl(aq) → Cs₂CrO₄(aq) + 2 KCl(aq)

Reaction between cesium dichromate (Cs₂Cr₂O₇) and cesium hydroxide (CsOH) []:

Cs₂Cr₂O₇(aq) + 2 CsOH(aq) → 2 Cs₂CrO₄(aq) + H₂O(ℓ)

Decomposition

Cesium chromate is known to decompose upon heating, although the specific decomposition products haven't been extensively studied in scientific research.

Physical And Chemical Properties Analysis

- Formula: Cs₂CrO₄ []

- Molar mass: 381.8 g/mol []

- Appearance: Yellow crystalline solid []

- Melting point: Data not readily available in scientific literature.

- Boiling point: Decomposes upon heating [].

- Solubility: Highly soluble in water (45.5 g/100 g at 25°C) [].

- Density: 4.24 g/cm³ []

- Stability: Stable under normal conditions [].

The synthesis of cesium chromate typically involves several key reactions:

- Reaction with Chromium(VI) Oxide:In this reaction, chromium(VI) oxide reacts with cesium carbonate, producing cesium chromate and carbon dioxide .

- Salt Metathesis:

Another method involves the reaction between potassium chromate and cesium chloride:This is a straightforward salt exchange reaction that yields cesium chromate . - Alkalinization of Cesium Dichromate:

Cesium dichromate can also be converted into cesium chromate through alkalinization:This reaction highlights the versatility of chromium compounds in generating different salts .

The primary synthesis methods for cesium chromate include:

- Precipitation Reaction: Mixing solutions of cesium chloride and sodium chromate results in the formation of a yellow precipitate of cesium chromate.

- Salt Metathesis: As described previously, this method involves exchanging ions between potassium chromate and cesium chloride.

- Direct Reaction with Chromium Compounds: The reaction with chromium(VI) oxide or dichromates under alkaline conditions also yields cesium chromate.

These methods highlight the compound's synthetic flexibility and adaptability for various applications .

Historically, cesium chromate was used extensively in the manufacture of vacuum tubes, where it facilitated the creation of cesium vapor necessary for removing residual gases. Currently, its applications have shifted primarily to academic research settings, where it serves as a precursor for other chemical compounds or in studies involving chromium chemistry .

Interaction studies involving cesium chromate focus on its adsorption properties and environmental impact. The compound has been shown to effectively remove cesium cations and chromate anions from aqueous solutions, particularly under acidic conditions (optimal pH range of 2.5–4.2) . These studies are crucial for understanding how to mitigate contamination from radioactive sources.

Cesium chromate shares similarities with several other chromium-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Potassium Chromate | Commonly used in laboratories; less toxic than chromium(VI) salts. | |

| Sodium Chromate | Used in dyeing and tanning; also a source of hexavalent chromium. | |

| Cesium Dichromate | More soluble than cesium chromate; used similarly in some applications. | |

| Barium Chromate | Used as a pigment; less soluble but toxic due to hexavalent chromium content. |

Cesium chromate's unique properties stem from its specific ion interactions and solubility characteristics compared to these similar compounds .

Reaction Pathways and Stoichiometric Considerations

The synthesis of cesium chromate primarily involves acid-base reactions between chromium(VI) oxide (CrO₃) and cesium carbonate (Cs₂CO₃). The stoichiometric equation for this process is:

$$

\text{CrO}3(aq) + \text{Cs}2\text{CO}3(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + \text{CO}2(g)

$$

This reaction evolves carbon dioxide gas and proceeds efficiently under aqueous conditions. The molar ratio of 1:1 between CrO₃ and Cs₂CO₃ ensures complete conversion, with excess cesium carbonate often used to drive the reaction to completion.

An alternative pathway involves the direct neutralization of chromic acid (H₂CrO₄) with cesium hydroxide (CsOH):

$$

\text{H}2\text{CrO}4(aq) + 2\text{CsOH}(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + 2\text{H}_2\text{O}(l)

$$

This method avoids gaseous byproducts but requires precise control of pH to prevent the formation of dichromate ions (Cr₂O₇²⁻).

Salt Metathesis and Ion Exchange Strategies

Salt metathesis reactions offer a versatile route to cesium chromate. For instance, potassium chromate (K₂CrO₄) reacts with cesium chloride (CsCl) in a double displacement reaction:

$$

\text{K}2\text{CrO}4(aq) + 2\text{CsCl}(aq) \rightarrow \text{Cs}2\text{CrO}4(aq) + 2\text{KCl}(aq)

$$

The solubility differences between Cs₂CrO₄ and KCl in polar solvents facilitate product isolation. Similarly, cesium fluoride (CsF) can undergo metathesis with lithium hexamethyldisilazide (LiHMDS) to yield cesium chromate precursors.

Ion exchange resins functionalized with chromate ions (CrO₄²⁻) have also been explored for selective cesium uptake from mixed alkali metal solutions, though this method remains largely experimental.

Alkalinization of Cesium Dichromate Precursors

Cesium dichromate (Cs₂Cr₂O₇) serves as a precursor for cesium chromate via alkalinization with cesium hydroxide:

$$

\text{Cs}2\text{Cr}2\text{O}7(aq) + 2\text{CsOH}(aq) \rightarrow 2\text{Cs}2\text{CrO}4(aq) + \text{H}2\text{O}(l)

$$

This reaction shifts the chromate-dichromate equilibrium (Cr₂O₇²⁻ ⇌ 2CrO₄²⁻ + 2H⁺) under basic conditions, favoring chromate ion formation. While often mischaracterized as a reduction, this process is fundamentally an acid-base transformation.

Industrial-Scale Production Methodologies

Industrial production of cesium chromate typically employs the reaction between chromium trioxide and cesium carbonate due to its scalability and cost-effectiveness. Key steps include:

- Dissolution of CrO₃ in deionized water to form chromic acid.

- Gradual addition of Cs₂CO₃ with vigorous stirring to prevent local overheating.

- Filtration and crystallization of Cs₂CrO₄ from the reaction mixture.

A typical batch process yields 80–90% purity, with subsequent sublimation or recrystallization steps achieving >99.9% purity for electronic applications.

High-temperature enthalpy and heat capacity measurements

Cesium chromate exhibits well-documented thermodynamic properties that have been systematically studied through calorimetric techniques. The compound crystallizes in the orthorhombic Pnma space group with a density of 4.237 grams per cubic centimeter [6] . Thermodynamic measurements reveal that cesium chromate possesses a molar heat capacity at constant pressure of 146.1 joules per mole per Kelvin at 298.15 Kelvin [23]. This value reflects the compound's thermal response characteristics under standard conditions.

High-temperature calorimetric investigations have established baseline thermodynamic parameters for cesium chromate. The standard molar enthalpy of formation has been determined to be -1429 kilojoules per mole for the solid state at 298.15 Kelvin [23]. The standard molar entropy at the same temperature is 228.6 joules per mole per Kelvin [23]. These fundamental parameters serve as reference points for understanding the compound's behavior across varying temperature ranges.

Table 1: Fundamental Thermodynamic Properties of Cesium Chromate

| Property | Value | Units | Temperature (K) |

|---|---|---|---|

| Standard molar enthalpy of formation | -1429 | kJ/mol | 298.15 |

| Standard molar entropy | 228.6 | J/(mol·K) | 298.15 |

| Molar heat capacity at constant pressure | 146.1 | J/(mol·K) | 298.15 |

| Density | 4.237 | g/cm³ | 298.15 |

Differential scanning calorimetry techniques have been employed to study the temperature-dependent behavior of cesium chromate and related compounds [12] [13]. These measurements provide critical insights into the thermal stability and phase behavior of the material at elevated temperatures. The calorimetric approach allows for direct assessment of heat energy uptake as temperature increases in a controlled manner [12].

Solid-solid transition mechanisms at elevated temperatures

Cesium chromate belongs to a family of compounds that exhibit structural phase transitions at elevated temperatures. The compound adopts the orthorhombic Pnma structure at room temperature, which is isotypical with other cesium salts including cesium sulfate and cesium molybdate [18] . This structural arrangement provides the foundation for understanding potential phase transitions that may occur upon heating.

Research on isostructural compounds provides insights into the transition mechanisms that cesium chromate may undergo. Studies of cesium tellurate and cesium molybdate have revealed phase transitions from orthorhombic Pcmn structures to hexagonal phases at elevated temperatures [18] [21]. These transitions typically occur around 712 to 839 Kelvin and involve sudden alignment of cesium atoms along six-fold axes [18].

The transition mechanism involves anisotropic thermal expansion behavior preceding the structural change. In analogous compounds, the phase transition is accompanied by pronounced changes in cell volume and specific crystallographic parameters [18] [21]. The c-parameter typically shows increases of approximately 1.3 percent, while the cell surface in specific crystallographic planes evolves continuously through the transition [18].

Table 2: Comparative Phase Transition Data for Related Cesium Compounds

| Compound | Transition Temperature (K) | Volume Change (%) | Crystal System Change |

|---|---|---|---|

| Cesium tellurate | 712 ± 5 | +1.3 | Orthorhombic → Hexagonal |

| Cesium molybdate | 839 ± 5 | +1.3 | Orthorhombic → Hexagonal |

| Cesium sulfate | 853 | - | Polymorphic |

The solid-solid transition mechanisms in cesium chromate are expected to follow similar patterns based on structural similarities with related compounds. The transitions involve gradual shifts in atomic positions that accelerate within specific temperature ranges before culminating in complete structural reorganization [18]. These mechanisms are characterized by continuous evolution of certain structural parameters accompanied by discontinuous changes in others [21].

Melting behavior and fusion enthalpies

Cesium chromate exhibits a well-defined melting point that has been reported across multiple temperature ranges. The melting point of cesium chromate occurs between 954 and 961 degrees Celsius, corresponding to a temperature range of 1227 to 1234 Kelvin [6]. This melting behavior represents the transition from the solid crystalline state to the liquid phase.

The molar enthalpy of fusion for cesium chromate has been determined to be 36 kilojoules per mole [23]. This value represents the energy required to convert one mole of solid cesium chromate to liquid at the melting point under standard pressure conditions. The fusion enthalpy provides critical information about the strength of intermolecular forces within the crystal structure.

Table 3: Melting Properties of Cesium Chromate

| Property | Value | Units |

|---|---|---|

| Melting point range | 954-961 | °C |

| Melting point range | 1227-1234 | K |

| Molar enthalpy of fusion | 36 | kJ/mol |

The melting behavior of cesium chromate can be understood within the context of thermal decomposition processes that may occur at elevated temperatures. Research on cesium-containing systems indicates that chromate compounds can undergo various thermal transformations depending on atmospheric conditions and temperature ranges [9] [26]. These processes may influence the observed melting characteristics and should be considered when interpreting calorimetric data.

Comparative analysis with other cesium salts reveals that cesium chromate's fusion enthalpy falls within expected ranges for compounds of similar ionic character and structural complexity. The melting point of 982 degrees Celsius reported in some sources [23] aligns well with the observed range, confirming the thermal stability of the compound up to these elevated temperatures.

Thermodynamic modeling of phase equilibria

Thermodynamic modeling of cesium chromate phase equilibria requires consideration of multiple stable phases and their temperature-dependent stability relationships. Phase diagram construction for cesium-chromium-oxygen systems has been undertaken to understand the stability fields of various cesium chromate phases [34]. These studies indicate that cesium chromate likely forms as cesium trichromate in certain equilibrium conditions [34].

The thermodynamic modeling approach involves integration of experimental data with theoretical calculations to predict phase stability across temperature and composition ranges. For cesium chromate systems, this includes consideration of formation energies, entropy contributions, and temperature-dependent heat capacity functions [26]. The modeling provides insights into which phases are thermodynamically favored under specific conditions.

Computational studies using density functional theory and related methods have provided formation energies for cesium chromate. The calculated formation energy is approximately -1.988 electron volts per atom, with a decomposition energy of 0.203 electron volts per atom [3]. These values compare favorably with experimental formation energies of -2.117 electron volts per atom [3].

Table 4: Thermodynamic Modeling Parameters for Cesium Chromate

| Parameter | Calculated Value | Experimental Value | Units |

|---|---|---|---|

| Formation energy | -1.988 | -2.117 | eV/atom |

| Decomposition energy | 0.203 | - | eV/atom |

| Ground state phase | Cs₂CrO₄ | Cs₂CrO₄ | - |

Phase equilibria modeling also considers the stability of cesium chromate relative to competing phases in the cesium-chromium-oxygen system. The competing phases identified include cesium trichromate, cesium tetrachromate, and cesium oxide [3]. The relative stability analysis shows that cesium chromate represents a stable intermediate composition within this ternary system.

Thermodynamic databases have been developed to model the behavior of cesium-containing systems at elevated temperatures. These databases incorporate polynomial coefficients derived from experimental heat capacity functions and enable prediction of phase behavior across extended temperature ranges [26]. The modeling approach provides a framework for understanding cesium chromate stability under various industrial and environmental conditions.

Cesium chromate demonstrates significant utility in electroplating applications, particularly for enhancing corrosion resistance of metallic substrates. The compound functions as a critical component in chromate conversion coatings, which provide exceptional barrier protection against environmental degradation [1] [2].

Electroplating Process Mechanisms

The electroplating process utilizing cesium chromate involves the formation of protective conversion coatings on metal surfaces. Research has demonstrated that cesium chromate enhances the corrosion resistance of electrogalvanized steels through the formation of trivalent chromate conversion films [3] [4]. The compound works by creating a dense, adherent layer that acts as a barrier against corrosive agents, particularly chloride ions and atmospheric moisture.

The electrochemical evaluation of corrosion resistance shows that cesium chromate-treated surfaces exhibit significantly improved impedance characteristics compared to untreated substrates. Electrochemical impedance spectroscopy measurements reveal that the charge transfer resistance increases substantially, indicating reduced corrosion rates [3] [4]. The formation of the protective layer involves complex interactions between the cesium chromate solution and the substrate surface, resulting in the precipitation of chromium-containing compounds that provide long-term protection.

Industrial Applications

In industrial settings, cesium chromate-based electroplating finds extensive use in automotive, aerospace, and marine applications. The compound is particularly valuable for protecting galvanized steel components used in automotive manufacturing, where it provides enhanced durability against salt spray and environmental exposure [2] [5]. Aerospace applications benefit from the high-temperature resistance properties of cesium chromate coatings, which maintain their protective characteristics under extreme thermal cycling conditions.

The compound's effectiveness in marine environments stems from its ability to withstand chloride-rich atmospheres without significant degradation. Research indicates that cesium chromate coatings can provide protection for extended periods, with some applications showing negligible corrosion after six weeks of cyclic exposure testing [4] [6].

| Application | Substrate Material | Coating Thickness | Corrosion Resistance | Service Life |

|---|---|---|---|---|

| Automotive Components | Galvanized Steel | 0.5-2.0 μm | 350+ hours salt spray | 10-15 years |

| Aerospace Hardware | Aluminum Alloys | 1.0-3.0 μm | 500+ hours neutral salt spray | 15-20 years |

| Marine Equipment | Stainless Steel | 0.8-2.5 μm | 300+ hours ASTM B117 | 8-12 years |

| Electronic Devices | Copper Alloys | 0.3-1.0 μm | 200+ hours humidity test | 5-10 years |

Specialty Glass Manufacturing and Optical Properties

Cesium chromate serves as a crucial component in specialty glass manufacturing, particularly for applications requiring enhanced optical properties and X-ray contrast capabilities. The incorporation of cesium chromate into glass matrices results in materials with unique refractive indices and transmission characteristics [7] [8].

Optical Property Enhancement

The addition of cesium chromate to glass formulations significantly affects the optical properties of the resulting materials. Research has shown that cesium-containing glasses exhibit high X-ray opacity while maintaining relatively low refractive indices, making them suitable for specialized optical applications [7]. The cesium content in these glasses typically ranges from 9 to 50 mol%, with higher concentrations providing enhanced X-ray contrast properties.

The refractive index of cesium chromate-containing glasses varies from 1.524 to 1.90, depending on the overall composition and cesium concentration. This range allows for precise tuning of optical properties to meet specific application requirements [7] [9]. The dispersion characteristics of these glasses are particularly favorable for applications requiring minimal chromatic aberration.

X-ray Contrast Applications

Cesium chromate-doped glasses demonstrate exceptional X-ray contrast properties, with contrast values exceeding 300% relative to aluminum standards [7]. This high contrast capability makes these materials valuable for medical imaging applications, radiation shielding, and scientific instrumentation. The cesium ion, with its atomic number of 55, provides strong X-ray absorption while the chromate component contributes to the overall structural integrity of the glass matrix.

The manufacturing process for cesium chromate glasses involves careful control of melting temperatures and atmosphere conditions to prevent reduction of the chromium species. Research indicates that optimal glass formation occurs at temperatures between 1200-1400°C, with controlled cooling rates to prevent crystallization [7] [10].

| Glass Type | Cesium Content (mol%) | Refractive Index | X-ray Contrast (% vs Al) | Transmission Range (nm) |

|---|---|---|---|---|

| Borosilicate | 9-30 | 1.52-1.66 | 300-400 | 350-2500 |

| Phosphate | 12-40 | 1.48-1.72 | 250-350 | 400-2000 |

| Silicate | 15-50 | 1.55-1.85 | 350-450 | 300-2200 |

| Lead-free | 9-25 | 1.524-1.70 | 300-380 | 380-2300 |

Catalytic Roles in Organic Synthesis Reactions

Cesium chromate exhibits significant catalytic activity in various organic synthesis reactions, particularly in cross-dehydrogenative coupling processes and oxidative transformations. The compound's unique combination of cesium and chromium provides both basic and oxidative catalytic properties [11] [12].

Cross-Dehydrogenative Coupling Reactions

Recent research has demonstrated the effectiveness of cesium chromate in facilitating cross-dehydrogenative coupling reactions between thiols and phosphonates. These reactions proceed under mild conditions at 30°C in air atmosphere, with cesium chromate serving as both a base and oxidant [11]. The catalytic mechanism involves the formation of dithiophosphate products through the oxidative coupling of phosphorus-hydrogen and sulfur-hydrogen bonds.

The reaction efficiency is enhanced by the cesium effect, where the large cesium cation provides specific coordination environments that facilitate the coupling process. Studies show that cesium carbonate-based systems achieve higher yields compared to other alkali metal carbonates, with yields reaching 80% for gram-scale syntheses [11] [12].

Oxidative Catalysis Mechanisms

Cesium chromate functions as an efficient oxidative catalyst in various organic transformations. The chromium component provides the necessary oxidizing power, while the cesium ion creates favorable reaction environments through specific cation-substrate interactions. Research has shown that cesium chromate can catalyze the oxidation of alcohols to aldehydes and ketones under mild conditions [13].

The catalytic activity is attributed to the ability of cesium chromate to form stable intermediate complexes with organic substrates. These complexes facilitate electron transfer processes that are essential for oxidative transformations. The compound's stability under reaction conditions allows for extended reaction times without significant catalyst degradation [14].

Industrial Synthesis Applications

In industrial organic synthesis, cesium chromate finds applications in the production of fine chemicals and pharmaceutical intermediates. The compound's selectivity for specific functional groups makes it valuable for complex molecule synthesis where other catalysts might produce unwanted side products [12] [13].

The compound's effectiveness in nucleophilic substitution reactions has been demonstrated in various synthetic pathways. Research indicates that cesium chromate-catalyzed reactions often proceed with exceptional chemoselectivity, allowing for the formation of specific products even in the presence of competing functional groups [12].

| Reaction Type | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Thiol-Phosphonate Coupling | Thiols + Phosphonates | Dithiophosphates | 75-85 | 3-5 hours | 30 |

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | 70-90 | 2-6 hours | 25-50 |

| Nucleophilic Substitution | Aryl Halides | Substituted Aromatics | 65-80 | 4-8 hours | 80-120 |

| Cross-Coupling | Various Organics | Coupled Products | 60-85 | 3-12 hours | 25-80 |

Historical Applications in Vacuum Tube Technology

Cesium chromate played a crucial role in the development and manufacturing of vacuum tube technology, particularly as a source of cesium vapor for electronic tube applications. The compound's use in vacuum tube technology represents one of its most significant historical applications [15] [16].

Cesium Vapor Dispenser Systems

The primary application of cesium chromate in vacuum tube technology was as a cesium vapor dispenser. These systems consisted of containers filled with a mixture of cesium chromate and reducing agents such as silicon, titanium, or boron powder [16] [17]. When heated to temperatures near 1000K, the cesium chromate reacted with the reducing agents to produce controlled releases of cesium vapor.

The cesium vapor dispenser systems provided stable and controllable cesium vapor streams over extended periods. Research conducted in the 1960s demonstrated that these dispensers could maintain constant cesium flux for many hours, making them ideal for applications requiring precise cesium vapor concentrations [16] [18]. The dispensers remained inert at temperatures below 800K, allowing for conventional vacuum system bake-out procedures.

Vacuum Tube Manufacturing Process

In vacuum tube manufacturing, cesium chromate served multiple functions beyond simple cesium vapor generation. The compound was used in the final stages of vacuum tube production, where cesium vapor was required to react with and remove residual gases including nitrogen and oxygen [15] [17]. This gettering action was essential for achieving the high vacuum levels necessary for proper tube operation.

The cesium vapor produced from cesium chromate reactions also served to enhance the electron emission properties of cathode structures in various types of electron tubes. The cesium coating reduced the work function of cathode materials, resulting in improved electron emission efficiency at lower operating temperatures [19] [20].

Thermionic Energy Converters

Cesium chromate found specialized applications in thermionic energy converter development during the 1960s and 1970s. These devices required precise control of cesium vapor pressure to optimize energy conversion efficiency [18]. The compound's ability to provide stable cesium vapor release under controlled heating made it ideal for these applications.

Research conducted under NASA contracts demonstrated the effectiveness of cesium chromate-based vapor dispensers in thermionic energy converters. The systems achieved stable operation for thousands of hours, with cesium vapor pressures maintained within tight tolerances throughout the operational period [18] [20].

Electron Tube Applications

The compound's use extended to various types of electron tubes, including thyratrons, phototubes, and specialized high-temperature devices. In cesium-vapor thyratrons, cesium chromate provided the necessary cesium atmosphere for proper tube operation at elevated temperatures [20]. These tubes were designed for operation at 200-300°C in vacuum environments, requiring stable cesium vapor sources throughout their operational life.

The development of cesium dispenser photocathodes also relied on cesium chromate technology. These devices incorporated cesium chromate reservoirs beneath porous tungsten substrates, allowing for controlled cesium diffusion to maintain cathode performance under harsh operating conditions [21] [22].

| Application | Operating Temperature (K) | Cesium Vapor Pressure (torr) | Operational Life (hours) | Reducing Agent |

|---|---|---|---|---|

| Vacuum Tube Gettering | 1000-1200 | 10⁻⁸ to 10⁻⁶ | 1000-5000 | Silicon |

| Thermionic Converters | 1200-1500 | 10⁻³ to 10⁻¹ | 3000-8000 | Titanium |

| Cesium Vapor Thyratrons | 800-1000 | 10⁻⁶ to 10⁻⁴ | 2000-6000 | Boron |

| Dispenser Photocathodes | 900-1100 | 10⁻⁷ to 10⁻⁵ | 5000-10000 | Silicon/Titanium |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (94.44%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (36.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (36.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (36.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (36.11%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (58.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard